1,3-Bis(phenylimino)isoindoline

Description

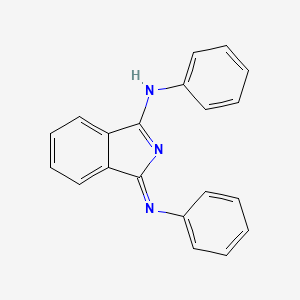

1,3-Bis(phenylimino)isoindoline is a nitrogen-rich isoindoline-derived ligand characterized by two phenylimino groups attached to the 1- and 3-positions of the isoindoline core. Its structure enables versatile coordination with transition metals, forming stable complexes used in catalysis and materials science. Synthetically, it is typically prepared via condensation reactions between phthalonitrile derivatives and aniline, as demonstrated in a solvent-free, halide-free process optimized by Du Pont . The compound (CAS: 3468-11-9) is commercially available and serves as a pigment intermediate . Its redox-active ligand framework facilitates electron transfer processes, making it valuable in oxidation catalysis and biomimetic studies .

Properties

CAS No. |

57500-24-0 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-phenyl-3-phenyliminoisoindol-1-amine |

InChI |

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |

InChI Key |

QNNJXJQMWWOELA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(phenylimino)isoindoline can be synthesized through the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . This method involves the condensation of the aromatic primary amine with the anhydride, leading to the formation of the isoindoline scaffold. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(phenylimino)isoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imine groups to amines.

Substitution: The phenylimino groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

1,3-Bis(phenylimino)isoindoline has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(phenylimino)isoindoline involves its interaction with molecular targets through its imine groups. These groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Pyridylimino derivatives exhibit stronger π-backbonding with metals compared to phenylimino analogs, enhancing catalytic activity in oxidation reactions . Thiazolylimino groups introduce sulfur atoms, altering redox potentials and substrate affinity .

- Steric Impact: Bulky substituents (e.g., tert-butyl) in 4-tert-butylpyridylimino derivatives hinder solvent access, favoring ligand-centered redox processes over metal-centered pathways .

Catalytic Performance

- Manganese Complexes: 1,3-Bis(2-pyridylimino)isoindoline-Mn(II): Demonstrates catalase-like activity, decomposing H₂O₂ with turnover numbers (TONs) exceeding 10⁴ due to efficient O–O bond cleavage . 1,3-Bis(2-benzimidazolylimino)isoindoline-Mn(II): Lower TONs (~10³) but higher stability under acidic conditions, attributed to benzimidazole’s proton-sponge effect .

- Iron Complexes: 1,3-Bis(2-pyridylimino)isoindoline-Fe(II): Generates diferric-peroxo intermediates for substrate oxidation, outperforming phenylimino analogs in H₂O₂ activation . 1,3-Bis(2-thiazolylimino)isoindoline-Fe(II): Exhibits unique selectivity in N-dealkylation reactions due to sulfur-mediated substrate binding .

- Copper Complexes: 1,3-Bis(2-pyridylimino)isoindoline-Cu(II): Operates via a ligand-centered SET-HA (single electron transfer–hydrogen atom abstraction) mechanism in water oxidation, unlike phenylimino analogs, which require non-aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.